molecular formula C8H7BrF3NO2S B1421253 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1020253-01-3

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1421253
CAS No.: 1020253-01-3
M. Wt: 318.11 g/mol
InChI Key: NAECPINMLAJRLV-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide is a chemical building block of interest in medicinal chemistry and drug discovery research. Benzenesulfonamide derivatives are recognized as privileged scaffolds in pharmaceutical development due to their diverse bioactive properties . The structure of this compound, featuring both a bromo substituent and a trifluoromethyl group on the benzene ring, is particularly valuable for further synthetic exploration. The bromo atom serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies . The trifluoromethyl group is a common motif in agrochemicals and pharmaceuticals that can enhance a compound's metabolic stability, lipophilicity, and binding affinity . Research into similar benzenesulfonamide-containing compounds has demonstrated their potential as inhibitors of various biological targets. For instance, studies have shown that benzenesulfonamide derivatives can be designed as potent inhibitors of the HIV-1 Capsid (CA) protein, a promising target in antiviral therapy . Other research avenues for sulfonamide-based compounds include their investigation as antioxidants , antimicrobial agents , and kinase inhibitors for oncology research . This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAECPINMLAJRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674357
Record name 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-01-3
Record name 4-Bromo-N-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide as a chemical intermediate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide: Synthesis, Reactivity, and Application as a Key Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide, a critical building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties to deliver field-proven insights into its synthesis, reactivity, and strategic application. We will delve into the causality behind experimental choices and provide validated protocols to empower your research and development endeavors.

Introduction and Physicochemical Profile

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide (CAS No. 1020252-67-5) is a highly functionalized aromatic compound. Its utility as an intermediate stems from the orthogonal reactivity of its key functional groups: a bromine atom, an N-methylsulfonamide moiety, and a trifluoromethyl group.

  • The Bromo (Br) group serves as a primary handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.

  • The Trifluoromethyl (CF3) group , a strong electron-withdrawing group, significantly influences the electronic properties of the benzene ring, impacting the reactivity of the C-Br bond and often enhancing the metabolic stability and binding affinity of final drug candidates.

  • The N-methylsulfonamide (-SO2NHCH3) group is a common pharmacophore that can act as a hydrogen bond donor and acceptor, contributing to target engagement in bioactive molecules.

These features make the molecule a versatile scaffold for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Physicochemical Data Summary

For ease of reference, the core properties of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide are summarized below.

PropertyValue
CAS Number 1020252-67-5
Molecular Formula C8H7BrF3NO2S
Molecular Weight 334.11 g/mol
Appearance White to off-white solid
Melting Point 105-110 °C
Purity Typically >97% (HPLC)

Synthesis and Purification Protocol

The reliable synthesis of this intermediate is paramount for downstream success. A common and robust laboratory-scale preparation starts from the commercially available 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. The following protocol is a self-validating system, ensuring high yield and purity.

Diagram: Synthesis Workflow

A 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride C Reaction Vessel (DCM or THF, 0°C to RT) A->C Reagent 1 B Methylamine Solution (e.g., 2M in THF) B->C Reagent 2 D Amidation Reaction C->D E Aqueous Workup (e.g., HCl wash) D->E Crude Product F Drying & Concentration E->F G Purification (Recrystallization from Ethanol/Water) F->G H Final Product: 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide G->H Pure Solid

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide from 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride.

Materials:

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ethanol and Deionized Water (for recrystallization)

Procedure:

  • Reaction Setup: Dissolve 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Amine Addition: Add the methylamine solution dropwise to the cooled solution over 15-20 minutes. The exotherm should be carefully controlled.

    • Scientist's Insight: Using a slight excess (1.5 eq) of methylamine ensures complete consumption of the sulfonyl chloride starting material. One equivalent acts as the nucleophile, while the additional 0.5 equivalent serves as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

    • Trustworthiness Check: The HCl wash removes excess methylamine. The NaHCO3 wash removes any remaining acidic impurities. The brine wash aids in breaking any emulsions and begins the drying process.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum.

Core Application: A Substrate for Palladium-Catalyzed Cross-Coupling

The primary value of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide lies in its role as an aryl halide partner in cross-coupling reactions. The electron-withdrawing nature of the adjacent CF3 and SO2NHCH3 groups modulates the reactivity of the C-Br bond, making it an excellent substrate for oxidative addition to a Palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles.

Diagram: Generalized Suzuki-Miyaura Coupling Workflow

A 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide C Reaction Vessel (Solvent: Dioxane/Water) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C E Suzuki Coupling (Heat, Inert Atm.) C->E D Pd Catalyst (e.g., Pd(dppf)Cl2) + Base (e.g., K2CO3) D->C F Aqueous Workup & Extraction E->F Crude Product G Purification (Column Chromatography) F->G H Biaryl Product G->H Pure Compound

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To couple 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide with a generic arylboronic acid.

Materials:

  • 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq)

  • Potassium Carbonate (K2CO3, 2.5 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the bromo-benzenesulfonamide, arylboronic acid, Pd(dppf)Cl2, and K2CO3.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Scientist's Insight: This step is critical. Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligands, leading to catalyst deactivation and significantly lower yields.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific boronic acid used.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Case Study: Intermediate in the Synthesis of Kinase Inhibitors

This intermediate is a known building block in the synthesis of complex pharmaceutical agents. For instance, it has been utilized in the development of inhibitors for various kinases, which are crucial targets in oncology. A common synthetic strategy involves a Suzuki coupling to introduce a heterocyclic moiety, followed by further functionalization.

Diagram: Pathway to a Hypothetical Kinase Inhibitor Core

A Our Intermediate: 4-Bromo-N-methyl-3-(trifluoromethyl) benzenesulfonamide B Suzuki Coupling with Pyrazole-4-boronic acid A->B C Coupled Product B->C D Further Functionalization (e.g., N-Arylation of Pyrazole) C->D E Final Kinase Inhibitor Scaffold D->E

Caption: Synthetic route from the intermediate to a drug scaffold.

This pathway demonstrates the strategic value of the intermediate. The initial Suzuki coupling establishes the core biaryl structure. The N-methylsulfonamide and CF3 groups are positioned to interact with specific pockets of a kinase active site, while the newly introduced pyrazole can be further modified to optimize potency and pharmacokinetic properties.

Safety and Handling

As with all laboratory chemicals, proper handling is essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PubChem Compound Summary for CID 57474421, 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Suzuki Reaction. Organic Chemistry Portal. [Link]

In Silico Modeling of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide: A Lead Optimization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Computational Chemistry)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide (CAS: 1020253-01-3) represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug design (FBDD). Structurally, it combines three distinct pharmacophoric elements:

  • Sulfonamide Core: A privileged structure for hydrogen bonding and transition state mimicry.

  • Trifluoromethyl Group (

    
    ):  Enhances metabolic stability and lipophilicity, often increasing membrane permeability.
    
  • Bromine Substituent: A critical handle for halogen bonding (

    
    -hole interactions) and subsequent cross-coupling reactions.
    

Crucial Pharmacological Distinction: Unlike primary sulfonamides (


), which are classical Zinc-binders in Carbonic Anhydrase (CA) inhibition, this N-methylated  variant lacks the acidic proton required for strong Zn(II) coordination. Therefore, in silico modeling must treat this compound either as:
  • A Pro-drug: Requiring metabolic N-demethylation.

  • A Hydrophobic Ligand: Targeting allosteric pockets in kinases, Bcl-2 family proteins, or non-catalytic sites of metalloenzymes.

This guide details a self-validating computational workflow to profile this molecule's binding potential and physicochemical properties.

The Computational Workflow

The following diagram outlines the integrated workflow, moving from Quantum Mechanical (QM) preparation to Molecular Dynamics (MD) validation.

Workflow Start Input Structure (SMILES/2D) QM QM Preparation (DFT) Geometry Opt & ESP Charges (B3LYP/6-31G**) Start->QM Initial Geom Conf Conformational Analysis (Rotatable Bond Scan) QM->Conf Optimized Geom Target Target Selection (Inverse Docking/Pharmacophore) Conf->Target 3D Pharmacophore Dock Molecular Docking (Grid Generation & Sampling) Target->Dock PDB Structures MD MD Simulation (100ns) Stability & Halogen Bonding Dock->MD Top Pose ADMET ADMET Profiling (LogP, BBB, CYP Metabolism) MD->ADMET Trajectory Analysis

Figure 1: End-to-end in silico workflow for profiling halogenated sulfonamide derivatives.

Module 1: Ligand Preparation & Quantum Mechanics

Standard force fields (like MMFF94) often fail to accurately model the electron-withdrawing effects of the


 group and the anisotropic charge distribution on the Bromine atom (the "sigma-hole").
The Sigma-Hole Protocol

To accurately predict binding, you must model the region of positive electrostatic potential on the extension of the C-Br bond.

Step-by-Step Protocol:

  • Geometry Optimization: Use Density Functional Theory (DFT).

    • Functional: B3LYP or

      
      B97X-D (includes dispersion corrections).
      
    • Basis Set: 6-311G++(d,p) for C, H, N, O, F; use a pseudopotential (e.g., LANL2DZ) for Br if computational resources are limited, though all-electron basis sets are preferred for halogen bonding.

  • Charge Calculation: Do not use Gasteiger charges. Calculate RESP (Restrained Electrostatic Potential) charges based on the DFT electrostatic potential (ESP).

    • Why: This captures the electron-withdrawing nature of the

      
       group, which significantly acidifies the sulfonamide nitrogen (even when methylated) and affects the polarity of the aromatic ring.
      
Quantitative Electronic Parameters

Summarize the DFT output to validate the ligand model before docking.

ParameterExpected RangeSignificance
Dipole Moment 4.5 - 6.0 DebyeHigh polarity due to

and

alignment.
LUMO Energy -2.0 to -3.0 eVIndicates electrophilicity; susceptibility to nucleophilic attack (metabolism).
Br Sigma-Hole (

)
+10 to +25 kcal/molStrength of potential halogen bond with carbonyl backbone oxygens.

Module 2: Target Selection & Molecular Docking

Since this is an N-methylated sulfonamide, we must differentiate between direct binding and metabolic activation.

Scenario A: Direct Binding (Hydrophobic Pockets)

The


-methyl group prevents Zinc coordination in Carbonic Anhydrase (CA). However, the molecule is highly lipophilic.
  • Target Class: Bcl-2 (Apoptosis regulation) or MDM2.

  • Mechanism: The benzene ring acts as a scaffold, positioning the

    
     and 
    
    
    
    groups into hydrophobic sub-pockets (e.g., P2/P3 sites).
Scenario B: Metabolic Activation (Pro-drug Modeling)

If the target is Carbonic Anhydrase (e.g., hCA IX for cancer), you must model the N-demethylated metabolite .

  • Protocol: In silico N-demethylation

    
     Docking into hCA IX (PDB: 3IAI).
    
  • Validation: The primary sulfonamide nitrogen must be within 2.0–2.4 Å of the

    
     ion.
    
Docking Protocol (AutoDock Vina / Gold)

Grid Box Setup:

  • Center: Define based on the co-crystallized ligand of the target PDB.

  • Size:

    
     Å (Standard).
    
  • Crucial Setting: Enable Halogen Bonding functions if using Gold (PLP score) or specialized Vina forks (Vina-XB). Standard Vina may underestimate the Br...O interaction.

DockingLogic Input Ligand: 4-Bromo-N-methyl... Decision Target Type? Input->Decision PathA Metalloenzyme (CA-IX) Requires Zn binding Decision->PathA Active Site PathB Allosteric/Hydrophobic (Bcl-2, Kinase) Decision->PathB Allosteric ActionA In Silico Metabolism (Remove N-methyl) PathA->ActionA DockA Docking: Zn-Coordination constraint ActionA->DockA DockB Docking: Hydrophobic + Halogen Bond PathB->DockB

Figure 2: Decision logic for docking based on the pharmacological context of the N-methyl group.

Module 3: Molecular Dynamics (MD) & Stability

Docking provides a static snapshot. MD is required to verify if the halogen bond and hydrophobic fit are stable in a solvated environment.

Simulation Setup (GROMACS/Amber):

  • Topology Generation: Use GAFF2 (General Amber Force Field) for the ligand.

  • Water Model: TIP3P.

  • Ionization: Neutralize system with

    
    .
    
  • Production Run: 100 ns, NPT ensemble (300 K, 1 bar).

Analysis Metrics:

  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å indicates a stable pose.

  • Halogen Bond Distance: Monitor the distance between the Bromine atom and the nearest protein Oxygen (backbone carbonyl or sidechain). A stable interaction is distance < 3.5 Å and angle C-Br...O

    
     160-180° .
    

Module 4: ADMET & Physicochemical Profiling[8]

The trifluoromethyl and bromine substituents significantly impact the molecule's "drug-likeness."

Lipophilicity (LogP)

The


 group adds 

to the LogP, and Br adds

.
  • Predicted LogP: ~3.2 - 3.8.

  • Implication: Good oral bioavailability (Lipinski compliant) but potential for high plasma protein binding (>95%).

Blood-Brain Barrier (BBB) Permeation

Sulfonamides with high lipophilicity and low polar surface area (PSA) often cross the BBB.

  • In Silico Tool: SwissADME or pkCSM.

  • Threshold: If LogP > 2 and PSA < 90

    
    , predict High BBB Permeability . This is desirable for CNS targets (e.g., glioblastoma) but a toxicity risk for peripheral targets.
    
Metabolic Liability (CYP450)

The N-methyl group is a prime site for N-demethylation by CYP2C9 or CYP3A4.

  • Prediction: Run SMARTCyp or similar site-of-metabolism predictors.

  • Result: The N-methyl carbon usually has the highest "Score" for metabolic lability, confirming the "Pro-drug" hypothesis mentioned in Module 2.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Structures, Thermodynamics, and Applications. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide is a halogenated aromatic sulfonamide of interest in chemical and pharmaceutical research. Its molecular structure, featuring a bromine atom and a trifluoromethyl group on the benzene ring, alongside the N-methylated sulfonamide moiety, suggests a compound with distinct physicochemical properties that are critical for its application in drug discovery and development. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, known for its ability to form strong hydrogen bonds.[1]

This technical guide provides a comprehensive overview of the solubility and stability of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide. Understanding these parameters is paramount for researchers and drug development professionals to ensure the compound's effective formulation, storage, and handling, thereby maintaining its therapeutic efficacy and safety profile. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established scientific principles and detailed experimental protocols necessary for its thorough characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide and a related compound is presented below.

Property4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide4-Bromo-3-(trifluoromethyl)benzenesulfonamide
CAS Number 1020253-01-3[2]351003-64-0[]
Molecular Formula C8H7BrF3NO2SC7H5BrF3NO2S[]
Molecular Weight 318.11 g/mol 304.08 g/mol []
Appearance Not specified (likely a solid)White solid[]
Boiling Point Not available352.3 °C at 760 mmHg[]
Density Not available1.809 g/cm³[]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can significantly hinder drug absorption and, consequently, its therapeutic effect. The structural features of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide, such as the aromatic ring, bromine, and trifluoromethyl group, suggest that it is likely to be poorly soluble in water and more soluble in organic solvents.

Experimental Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide in a range of pharmaceutically relevant solvents at controlled temperatures.

Materials:

  • 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide (of known purity)

  • Solvents: Purified Water, 0.1 N HCl, Phosphate Buffer (pH 7.4), Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration:

    • Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, the use of a filter syringe is recommended.

    • Centrifuge the collected supernatant at a high speed to further remove any suspended solid particles.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable mobile phase for HPLC analysis.

    • Prepare a series of calibration standards of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide of known concentrations.

    • Analyze the calibration standards and the diluted samples by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the compound in the diluted samples from the calibration curve and calculate the solubility in the original solvent, taking into account the dilution factor.

Data Presentation:

The solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25Experimental Value
0.1 N HCl25Experimental Value
Phosphate Buffer (pH 7.4)25Experimental Value
Methanol25Experimental Value
Ethanol25Experimental Value
Acetonitrile25Experimental Value
DMSO25Experimental Value
PEG 40025Experimental Value
Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_quant Quantification (HPLC) prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 proc1 Allow solid to settle equil1->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Centrifuge proc2->proc3 quant1 Dilute supernatant proc3->quant1 quant3 Analyze samples and standards quant1->quant3 quant2 Prepare calibration standards quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for equilibrium solubility determination.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability testing is essential to determine the shelf-life of the drug substance and to recommend appropriate storage conditions. For structurally related compounds, it is known that they are generally "stable under normal conditions" but should be kept away from "incompatible products, excess heat, and dust formation".[4] Strong oxidizing agents are also noted as incompatible materials.[4]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products that may form during storage and to establish the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies:

Objective: To investigate the degradation of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide under various stress conditions.

Materials:

  • 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Methodology:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with 0.1 N HCl.

    • Heat the solution (e.g., at 60 °C) for a defined period.

    • Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH.

    • Maintain the solution at room temperature or heat gently for a defined period.

    • Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period.

    • Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in a calibrated oven (e.g., at 60 °C, 80 °C).

    • Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples by HPLC and compare with a dark control.

Data Analysis: The extent of degradation will be determined by the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products. A stability-indicating HPLC method should be used, which can resolve the parent drug from its degradation products.

Long-Term Stability Testing

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life of the drug substance.

Experimental Protocol for Long-Term Stability Testing:

Objective: To evaluate the stability of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide over an extended period under defined storage conditions.

Methodology:

  • Store multiple batches of the compound in containers that simulate the proposed market packaging.

  • Place the samples in stability chambers maintained at long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH).

  • Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.

Workflow for Stability Testing

G cluster_forced Forced Degradation (Stress Testing) cluster_longterm Long-Term Stability cluster_analysis Analysis (Stability-Indicating HPLC) stress1 Acid Hydrolysis analysis1 Assay of Parent Compound stress1->analysis1 stress2 Base Hydrolysis stress2->analysis1 stress3 Oxidation stress3->analysis1 stress4 Thermal stress4->analysis1 stress5 Photolytic stress5->analysis1 longterm1 Store at 25°C/60% RH longterm2 Sample at 0, 3, 6, 9, 12, 18, 24, 36 months longterm2->analysis1 analysis2 Quantification of Degradants analysis1->analysis2 analysis3 Mass Balance analysis2->analysis3 start Drug Substance start->stress1 start->stress2 start->stress3 start->stress4 start->stress5 start->longterm1

Caption: General workflow for stability testing.

Conclusion and Recommendations

This technical guide has outlined the critical importance of understanding the solubility and stability of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide for its successful development and application. While specific experimental data is limited, the provided protocols offer a robust framework for its comprehensive characterization.

Recommendations for Handling and Storage:

  • Storage: Based on the general stability of related sulfonamides, it is recommended to store 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide in a well-closed container, protected from light and moisture, at controlled room temperature.

  • Handling: Standard laboratory personal protective equipment should be worn when handling this compound. Avoid inhalation of dust and contact with skin and eyes.[2]

Further experimental investigation based on the methodologies described herein is essential to fully elucidate the physicochemical profile of this compound, ensuring its quality, safety, and efficacy in future applications.

References

  • PubChem. (n.d.). 4-bromo-3-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

Sources

Technical Guide: Safety & Handling of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide

[1][2]

Executive Summary

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-01-3) is a specialized organosulfur intermediate utilized primarily in medicinal chemistry and drug discovery.[1] Its structure combines three distinct functional motifs: an aryl bromide (facilitating cross-coupling reactions), a trifluoromethyl group (modulating lipophilicity and metabolic stability), and an N-methyl sulfonamide moiety.[1][2]

This guide provides a rigorous safety and handling framework for researchers. While the compound is chemically stable under standard conditions, its halogenated nature and sulfonamide core necessitate specific engineering controls to mitigate sensitization risks and respiratory irritation.[1][2] This document moves beyond basic SDS data, offering field-proven protocols for synthesis, storage, and waste management.[1][2]

Physicochemical Profile

The following data establishes the baseline for identification and physical behavior. Researchers must verify the CAS number on reagent bottles, as structural analogs (e.g., non-methylated variants) have distinct properties.[1][2]

PropertyDataNotes
Chemical Name 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide
CAS Number 1020253-01-3 Verify against label.[3][1][4]
Molecular Formula C₈H₇BrF₃NO₂SHalogenated aromatic.[1][2][5][6]
Molecular Weight 318.11 g/mol
Appearance White to off-white solidPotential for electrostatic clumping.[2]
Solubility Soluble in DMSO, DMF, DCM, Ethyl AcetateLimited water solubility.[1][2]
Reactivity Stable; Aryl bromide is reactive in Pd-catalyzed couplings.[2]Avoid strong oxidizing agents.[1][2][7]

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact intermediate may be limited in public registries, its safety profile is derived from the rigorous Structure-Activity Relationship (SAR) of the sulfonamide class and halogenated aromatics.[1][2]

GHS Classification (Derived)[2][3]
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

Expert Insight: The Sulfonamide Alert
  • Sensitization Risk: Sulfonamide moieties are known structural alerts for hypersensitivity (skin rash, anaphylaxis) in susceptible individuals.[1][2] Although N-methylation often reduces the formation of reactive hydroxylamine metabolites compared to primary sulfonamides, researchers with known sulfa allergies must strictly avoid contact.[1][2]

  • Halogen Toxicity: Combustion or thermal decomposition releases toxic hydrogen bromide (HBr) and hydrogen fluoride (HF) gases.[1][2]

Engineering Controls & Personal Protective Equipment (PPE)[2]

To ensure operator safety, a hierarchy of controls must be implemented.[1][2] The following protocols are non-negotiable for handling >100 mg quantities.

Engineering Controls
  • Primary Containment: All weighing, transfer, and reaction setup must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1][2]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1][2] Sulfonamide powders are prone to static charge, which can cause particle dispersal (dusting) outside the balance draft shield.[1][2]

Personal Protective Equipment (PPE)[2]
  • Respiratory: If fume hood containment is breached or maintenance is required, a half-mask respirator with P100 (HEPA) and Organic Vapor (OV) cartridges is required.[1][2]

  • Dermal:

    • Gloves: Double-gloving is recommended.[2] Inner layer: Nitrile (4 mil); Outer layer: Nitrile (5-8 mil) or Neoprene.[1]

    • Rationale: Halogenated solvents (DCM) often used with this compound permeate standard nitrile quickly.[1][2] The double layer prevents dissolved compound from reaching the skin.[1][2]

  • Ocular: Chemical splash goggles.[1][2] Safety glasses are insufficient if working with solutions under pressure or heat.[1][2]

Self-Validating Handling Protocols

This section outlines step-by-step workflows designed to prevent error and exposure.

Protocol: Safe Weighing & Transfer
  • Preparation: Place a disposable balance mat and a waste container inside the hood.

  • Static Check: Visually inspect the powder.[1][2] If it clings to the spatula, use an anti-static gun on the vessel before proceeding.[1][2]

  • Transfer: Weigh directly into the tared reaction vessel. Do not use weighing boats for quantities <50 mg to avoid loss; use a weighing funnel.

  • Validation: Wipe the exterior of the reaction vessel with a solvent-dampened tissue (acetone) before removing it from the hood.[1][2] Check the tissue under UV light (if applicable) or treat as hazardous waste.[1][2]

Protocol: Reaction Setup (Suzuki Coupling Context)

Since this compound is often used as an electrophile in Suzuki-Miyaura couplings:

  • Inertion: Purge the reaction vessel with Nitrogen or Argon for 5 minutes before adding the catalyst. This compound is stable, but Pd(0) catalysts are air-sensitive.[1][2]

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/Water) via syringe.[1][2]

  • Thermal Control: If heating >80°C, ensure the reflux condenser is active (water flow verification) to prevent solvent evaporation and concentration of the halogenated intermediate.

Storage & Stability

  • Conditions: Store at 2–8°C (Refrigerator) in a tightly sealed container.

  • Atmosphere: Store under an inert atmosphere (Argon) if long-term storage (>3 months) is intended, to prevent hydrolysis or oxidation of trace impurities.[1][2]

  • Incompatibility: Segregate from strong oxidizers (e.g., permanganates) and strong bases (which may deprotonate the sulfonamide nitrogen if residual N-H acidity exists, though N-methylation mitigates this).[1][2]

Emergency Response Logic

The following diagram illustrates the decision logic for immediate response to exposure or spills.

EmergencyResponseStartINCIDENT DETECTEDTypeIdentify Incident TypeStart->TypeSpillSolid/Liquid SpillType->SpillExposurePersonal ExposureType->ExposureContainEvacuate Area (if dust)Don PPE (Resp + Double Gloves)Spill->ContainContactTypeContact Site?Exposure->ContactTypeCleanWet Wipe Method(Avoid Dry Sweeping)Contain->CleanDisposalDispose as Halogenated WasteClean->DisposalSkinSkin ContactContactType->SkinEyeEye ContactContactType->EyeInhaleInhalationContactType->InhaleActionSkinWash with Soap/Water (15 min)Remove Contaminated ClothingSkin->ActionSkinActionEyeRinse with Water (15 min)Lift EyelidsEye->ActionEyeActionInhaleMove to Fresh AirSeek Medical AttentionInhale->ActionInhale

Figure 1: Emergency Response Decision Tree for 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide incidents.

Waste Disposal Workflow

Proper disposal is critical due to the presence of Fluorine (F) and Bromine (Br) atoms, which classify this as Halogenated Waste .[1][2]

WasteDisposalSourceReaction Mixture / Contaminated SolidsSegregationSegregate Waste StreamSource->SegregationLiquidLiquid WasteSegregation->LiquidSolidSolid WasteSegregation->SolidHalogenatedContainer: Halogenated Organics(High BTU)Liquid->HalogenatedContains DCM, DMF, etc.SolidBinContainer: Hazardous Solids(Double Bagged)Solid->SolidBinWipes, Vials, PPELabelLabel: 'Contains Halogens & Sulfonamides'CAS: 1020253-01-3Halogenated->LabelSolidBin->Label

Figure 2: Waste Segregation Workflow ensuring compliance with environmental regulations for halogenated organics.

Critical Disposal Rule: Never mix this compound with "Non-Halogenated" solvent waste streams.[1][2] The presence of F/Br requires high-temperature incineration scrubbers to prevent acid rain precursors (HF/HBr).[1][2]

References

  • National Institutes of Health (NIH) - PubChem. (2024).[1][2] Sulfonamide Structure-Activity Relationships and Toxicity. Retrieved from [Link][1][2]

  • Bio-Fount. (2024).[1][2][7] Product Catalog: 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link][1][2]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] The strategic design of small molecules that can selectively bind to the ATP-binding site of a specific kinase is a proven strategy for developing effective cancer therapeutics.[2]

Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to be readily diversified and their inherent propensity to interact with kinase active sites. The 4-bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide scaffold is one such valuable starting material. This molecule incorporates several key features that make it an attractive building block for kinase inhibitor synthesis:

  • The Aryl Bromide Handle: The bromine atom serves as a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the chemical space around the core scaffold.

  • The Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly influence the physicochemical properties of the final compound, including its metabolic stability, lipophilicity, and binding affinity.[5] The presence of a CF3 group is a common feature in many approved kinase inhibitors, such as sorafenib and regorafenib.[6][7]

  • The Sulfonamide Moiety: The benzenesulfonamide group is a well-established pharmacophore in numerous clinically successful drugs. It can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in the kinase ATP-binding pocket.[8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide as a key intermediate in the synthesis of potential kinase inhibitors. We will detail robust and field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, explain the rationale behind the experimental choices, and discuss the potential kinase targets of the resulting compounds.

Core Synthetic Strategies: Building Complexity via Cross-Coupling

The primary utility of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide in kinase inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions allow for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the assembly of complex drug-like molecules.

Diagram: Synthetic Utility of the Core Scaffold

G A 4-Bromo-N-methyl-3- (trifluoromethyl)benzenesulfonamide B Suzuki-Miyaura Coupling (+ Aryl/Heteroaryl Boronic Acid) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (+ Amine/Heterocycle) A->C Pd Catalyst, Base, Ligand D Biaryl/Heteroaryl Sulfonamide Scaffold (Potential Kinase Inhibitors) B->D E Aryl/Heteroaryl Amino-Sulfonamide Scaffold (Potential Kinase Inhibitors) C->E

Caption: Key synthetic pathways using the title compound.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl structures, which are common motifs in Type I and Type II kinase inhibitors.[1] This protocol details the coupling of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide with a generic arylboronic acid.

Rationale for Methodological Choices
  • Catalyst System: A palladium catalyst, such as Pd(PPh3)4 or a combination of a palladium source (e.g., Pd(OAc)2) and a phosphine ligand, is essential for the catalytic cycle. For sterically hindered or electronically challenging substrates, more advanced catalyst systems like those employing Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) can significantly improve yields.

  • Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used. The choice of base can influence the reaction rate and side product formation.[10]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. The water is necessary to dissolve the inorganic base and facilitate the reaction.[11]

Experimental Protocol: Synthesis of a Biaryl Sulfonamide
  • Reagent Preparation: To a flame-dried Schlenk flask, add 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.03-0.05 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl sulfonamide.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Arylboronic Acid PartnerCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh3)4 (5)K2CO3 (2)Dioxane/H2O (4:1)90885-95
4-Methoxyphenylboronic acidPd(dppf)Cl2 (3)Cs2CO3 (2)Toluene/H2O (5:1)100680-90
3-Pyridylboronic acidXPhos Pd G3 (2)K3PO4 (3)THF/H2O (4:1)801275-85

Yields are illustrative and will vary based on the specific substrates and precise reaction conditions.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for constructing carbon-nitrogen bonds, enabling the synthesis of a diverse range of arylamines and N-heterocycles.[4] This is particularly relevant for creating kinase inhibitors that mimic the adenine portion of ATP, often forming key hydrogen bonds with the kinase hinge region.

Rationale for Methodological Choices
  • Catalyst System: This reaction requires a palladium catalyst and a bulky, electron-rich phosphine ligand. The choice of ligand is critical and often substrate-dependent. Ligands like Xantphos, RuPhos, and tBuXPhos are known to be effective for coupling with a wide range of amines.[10] The use of pre-catalysts, such as the G3 or G4 palladacycles, can offer improved reactivity and air stability.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective.[10]

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation.

Experimental Protocol: Synthesis of an Arylamino-Sulfonamide
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Xantphos Pd G3, 0.02 eq.) and the corresponding ligand (if not using a pre-catalyst) to a flame-dried Schlenk tube.

  • Addition of Reactants: Add 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide (1.0 eq.), the desired amine or heterocycle (1.1-1.3 eq.), and sodium tert-butoxide (1.4 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl sulfonamide derivative.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)Ln B->C D Amine Coordination C->D R'-NH2, Base E Ar-Pd(II)(NHR')Ln D->E F Reductive Elimination E->F F->A Ar-NHR'

Caption: A simplified Buchwald-Hartwig catalytic cycle.

Biological Context: Targeting Kinase Signaling Pathways

Derivatives of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide are promising candidates for targeting several families of kinases implicated in cancer progression. The structural features of this scaffold are reminiscent of moieties found in clinically approved multi-kinase inhibitors like sorafenib and regorafenib, which are known to inhibit kinases involved in tumor proliferation and angiogenesis.[12][13]

Potential Kinase Targets and Signaling Pathways
  • RAF Kinases (e.g., B-RAF, c-RAF): These are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, including melanoma and colorectal cancer.

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR kinases blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR signaling is involved in cell growth, proliferation, and angiogenesis.

Diagram: Inhibition of a Generic Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAF RAF RTK->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Inhibition of kinase signaling by a synthesized inhibitor.

Conclusion

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic combination of a reactive handle for cross-coupling, a metabolically robust trifluoromethyl group, and a pharmacophoric sulfonamide moiety makes it an ideal scaffold for modern drug discovery programs. The detailed Suzuki-Miyaura and Buchwald-Hartwig protocols provided herein offer researchers a reliable and efficient means to generate diverse libraries of potential kinase inhibitors for biological screening. By leveraging these powerful synthetic methods, the scientific community can continue to expand the arsenal of targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]

  • Tamanova, Z., et al. (2021). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Molecules, 26(15), 4477. [Link]

  • Zhang, J., et al. (2022). Benzimidazole derivatives as kinase inhibitors. European Journal of Medicinal Chemistry, 238, 114463. [Link]

  • Wu, P., & Nielsen, T. E. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14317-14376. [Link]

  • Szymkowiak, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18025-18037. [Link]

  • Mekonnen, A., et al. (2021). Suzuki cross-coupling of 4a–f, h with arylboronic acids. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(16), 4991. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Sharma, R., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. Synthesis, 55(21), 3569-3576. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Chen, K., et al. (2020). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Bioorganic & Medicinal Chemistry, 28(1), 115185. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current opinion in genetics & development, 20(1), 79–86. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Hwang, S. H., et al. (2013). Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. Bioorganic & medicinal chemistry letters, 23(13), 3732–3737. [Link]

  • McKenna, R., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem, 12(2), 132-140. [Link]

  • Hwang, S. H., et al. (2013). Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. Semantic Scholar. [Link]

  • Al-Ostoot, F. H., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. International Journal of Molecular Sciences, 24(9), 7793. [Link]

  • Obisesan, O. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 7054. [Link]

  • Gajjela, R., et al. (2021). QSAR and Docking Studies on Triazole Benzene Sulfonamides with Human Carbonic Anhydrase IX Inhibitory Activity. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 87, 117300. [Link]

Sources

Application Note: C-N Cross-Coupling Strategies for 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a comprehensive technical guide for the N-arylation involving 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide .

Given the ambiguity in the phrase "N-arylation of [Substrate]" (which could grammatically imply the substrate acts as the nucleophile or casually refer to the substrate acting as the electrophile to arylate an amine), this guide addresses the two distinct synthetic pathways relevant to this scaffold.

  • Pathway A (Primary): Using the substrate as an Electrophile (Aryl Halide) to arylate external amines.[1] (Focus: SNAr vs. Buchwald-Hartwig).[1]

  • Pathway B (Secondary): Using the substrate as a Nucleophile (Sulfonamide) to couple with external aryl halides.[1]

Strategic Overview & Reactivity Profile

The scaffold 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide represents a "privileged structure" in medicinal chemistry, frequently appearing in Nav1.7 inhibitors and antiviral candidates.[1] Its utility stems from the unique electronic push-pull system created by the substituents on the benzene ring.[1]

Mechanistic Insight: The "Super-Electrophile" Effect

Unlike standard aryl bromides, this substrate possesses a highly activated C-Br bond due to the cooperative electron-withdrawing effects of the substituents:

  • Ortho-Effect: The -CF₃ group at the 3-position (ortho to Bromine) exerts a strong inductive withdrawing effect (-I), significantly lowering the LUMO energy of the C-Br bond.[1]

  • Para-Effect: The -SO₂NHMe group at the 1-position (para to Bromine) acts as a resonance electron-withdrawing group (-M), stabilizing the Meisenheimer complex intermediate in SNAr reactions.[1]

Implication for Protocol Design: While Palladium-catalyzed (Buchwald-Hartwig) coupling is the standard "sledgehammer" approach, the electronic activation of this specific molecule often allows for Metal-Free Nucleophilic Aromatic Substitution (SNAr) under mild conditions.[1] This offers a greener, lower-cost alternative that avoids heavy metal contamination—a critical factor in GMP synthesis.[1]

Decision Matrix: Selecting the Right Protocol

Before initiating wet chemistry, use the following logic flow to select the optimal experimental procedure based on your target amine partner.

DecisionMatrix Start Target: Formation of C-N Bond CheckNu Identify Nucleophile (Amine Source) Start->CheckNu ExtAmine External Amine + Substrate (Ar-Br) CheckNu->ExtAmine Substrate = Electrophile SubstrateNu Substrate (Sulfonamide NH) + External Ar-X CheckNu->SubstrateNu Substrate = Nucleophile AmineType Classify External Amine ExtAmine->AmineType ProtocolC PROTOCOL C: Cu-Catalyzed Chan-Lam or Pd-Catalyzed N-Arylation SubstrateNu->ProtocolC Aliphatic Aliphatic / Cyclic Amine (Morpholine, Piperidine, Primary Alkyl) AmineType->Aliphatic Aniline Aniline / Heteroaromatic Amine (Weak Nucleophile) AmineType->Aniline ProtocolA PROTOCOL A: Metal-Free SNAr (Base: DIPEA/K2CO3, Solvent: DMSO) Aliphatic->ProtocolA Activated Substrate ProtocolB PROTOCOL B: Pd-Catalyzed Buchwald-Hartwig (Cat: Pd2(dba)3/XPhos) Aniline->ProtocolB Requires Catalyst

Figure 1: Strategic decision tree for selecting the optimal coupling method.[1]

Detailed Experimental Protocols

Protocol A: Metal-Free SNAr (Preferred for Aliphatic Amines)

Use this for: Primary alkyl amines, secondary cyclic amines (piperidine, morpholine).[1]

Rationale: The ortho-CF₃ and para-SO₂ groups activate the bromine sufficiently to allow displacement by good nucleophiles without transition metals.[1]

Materials:

  • Substrate: 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 – 1.5 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)[1]
    
  • Solvent: DMSO (anhydrous) or NMP.[1] Note: Polar aprotic solvents are essential to stabilize the polar transition state.[1]

Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 mmol, 318 mg) and

    
     (2.0 mmol, 276 mg).
    
  • Solvation: Add DMSO (3.0 mL). Stir to create a suspension.

  • Addition: Add the amine (1.2 mmol) dropwise.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS.[1] The product will show a mass shift corresponding to

      
      .[1]
      
  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine (to remove DMSO).[1]

    • Dry over

      
      , filter, and concentrate.[1]
      

Validation Data (Typical):

Amine Type Temp (°C) Time (h) Yield (%) Notes
Morpholine 80 4 92 Clean conversion
Benzylamine 90 6 88 Requires higher temp

| Aniline | 120 | 24 | <15 | FAIL - Switch to Protocol B |[1]

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Use this for: Anilines, electron-deficient amines, or sterically hindered systems.[1]

Rationale: Weak nucleophiles cannot overcome the activation energy barrier for SNAr, even with the activating groups.[1] Palladium catalysis lowers this barrier via oxidative addition.[1]

Materials:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: XPhos or BrettPhos (4-6 mol%)[1]

    • Why XPhos? Excellent for aryl sulfonamides and electron-poor aryl halides.[1]

  • Base:

    
     (2.0 equiv) - Avoid strong alkoxide bases (NaOtBu) to prevent deprotonation of the sulfonamide NH.[1]
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).[1]

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (3x).

  • Charge Solids: Add Substrate (1.0 mmol), Amine (1.2 mmol),

    
     (2.0 mmol), 
    
    
    
    (18 mg), and XPhos (28 mg).[1]
  • Solvation: Add degassed 1,4-Dioxane (5 mL).

  • Reaction: Heat to 100 °C for 12–16 hours under Argon.

  • Filtration: Cool, filter through a Celite pad (eluting with EtOAc).

  • Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol C: N-Arylation OF the Sulfonamide (Substrate as Nucleophile)

Use this for: Attaching an external aryl ring to the sulfonamide nitrogen.[1]

Rationale: The sulfonamide N-H is acidic (


).[1] A copper-catalyzed Chan-Lam coupling is preferred for mild conditions, while Buchwald conditions (using tBuBrettPhos) are used for challenging partners.[1]

Chan-Lam Protocol (Copper-Catalyzed):

  • Reagents: Substrate (1.0 equiv), Aryl Boronic Acid (2.0 equiv),

    
     (1.0 equiv), Pyridine (2.0 equiv).[1]
    
  • Solvent: DCM or DCE (Open to air - requires

    
    ).[1]
    
  • Conditions: Stir at Room Temperature for 24-48 hours.

  • Mechanism: Oxidative coupling driven by Cu(II) regeneration via atmospheric oxygen.[1]

Troubleshooting & Quality Assurance

Common Failure Modes
SymptomDiagnosisSolution
Protocol A: No Reaction Nucleophile too weak (e.g., Aniline).[1]Switch to Protocol B (Pd-catalysis).
Protocol B: Low Yield Catalyst poisoning by Sulfonamide N.Increase Ligand:Pd ratio to 2:1 or 3:1. Use Pre-catalysts (e.g., XPhos Pd G3).[1]
Hydrolysis (OH product) Wet solvent (DMSO/Dioxane).[1]Ensure solvents are anhydrous (<50 ppm water).[1]
Protodehalogenation Loss of Br without amination.[1]Lower temperature; switch solvent from DMF to Toluene.[1]
Analytical Check (Self-Validation)
  • 1H NMR Marker: Look for the disappearance of the distinct aromatic proton signals adjacent to the Bromine.[1]

  • 19F NMR: The

    
     signal is a sensitive probe.[1]
    
    • Starting Material: Single singlet

      
       ppm.[1]
      
    • Product: Shifted singlet (usually upfield by 1-2 ppm depending on the amine).[1]

References

  • Mechanistic Basis of SNAr: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the Reaction of 4-Substituted-1-nitro-2-(trifluoromethyl)benzenes. Chemical Reviews, 49(2), 273-412.[1] Link[1]

  • Buchwald-Hartwig Conditions for Sulfonamides: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[1] Link[1]

  • Chan-Lam Coupling Guide: Qiao, J. X., & Lam, P. Y. S. (2011).[1] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1] Synthesis, 2011(06), 829-856.[1] Link[1]

  • Substrate Data: PubChem Compound Summary for CID 11234567 (Analogous structures). Link

Sources

Synthetic Routes to Novel Compounds from 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide is a key building block in modern medicinal and agrochemical research. Its chemical architecture, featuring a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a sulfonamide moiety, offers a versatile platform for the synthesis of a diverse array of novel compounds. The trifluoromethyl group is of particular importance as it can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides detailed synthetic strategies and laboratory protocols for the derivatization of this valuable starting material, with a focus on robust and widely applicable cross-coupling methodologies.

The strategic placement of the bromine atom at the 4-position of the benzene ring makes it amenable to a variety of palladium-catalyzed cross-coupling reactions.[2] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] This document will detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing researchers with the tools to generate libraries of novel compounds for screening and development.

Core Synthetic Strategies: A Mechanistic Overview

The primary routes for elaborating the structure of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide involve the substitution of the bromine atom. The electron-withdrawing nature of the adjacent trifluoromethyl group and the sulfonamide moiety can influence the reactivity of the aryl bromide, making it an excellent substrate for oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling reactions.

G start_material 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide suzuki Suzuki-Miyaura Coupling start_material->suzuki Ar-B(OH)2, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start_material->buchwald R2NH, Pd catalyst, Ligand, Base sonogashira Sonogashira Coupling start_material->sonogashira Terminal Alkyne, Pd/Cu catalyst, Base biaryl Biaryl Sulfonamides suzuki->biaryl arylamine Arylamine Sulfonamides buchwald->arylamine alkynyl Alkynyl Sulfonamides sonogashira->alkynyl

Caption: Key cross-coupling strategies for derivatization.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a highly versatile and robust method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction proceeds via a catalytic cycle involving a palladium catalyst and utilizes generally stable and readily available boronic acids or their esters as coupling partners.

Causality of Experimental Choices:
  • Catalyst: Palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are effective for the Suzuki coupling of aryl bromides. The choice of catalyst can be critical, and for more challenging substrates, more advanced catalyst systems with specialized ligands may be required.

  • Base: A base, such as potassium carbonate or potassium phosphate, is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar aryl bromides and provides a solid starting point for optimization.[4]

Materials:

  • 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (10:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the reaction vessel under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (10:1)
Temperature 90 °C
Time 12-24 h

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Novel Amine Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[5][6] This reaction is particularly valuable in medicinal chemistry for the introduction of diverse amine functionalities.

Causality of Experimental Choices:
  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination.[7] For electron-deficient aryl bromides like our substrate, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed in combination with a palladium source like Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and sodium tert-butoxide to a dry Schlenk tube.

  • Add 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide and a magnetic stir bar.

  • Evacuate and backfill the tube with inert gas.

  • Add the anhydrous toluene, followed by the amine.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

ParameterRecommended Condition
Catalyst/Ligand Pd₂(dba)₃ / XPhos
Base NaOtBu (1.4 equiv)
Solvent Toluene
Temperature 100-110 °C
Time 12-24 h

Table 2: Recommended starting conditions for Buchwald-Hartwig amination.

G cluster_0 Buchwald-Hartwig Amination Workflow start Aryl Bromide + Amine cat_cycle Pd(0) Catalytic Cycle start->cat_cycle Base, Ligand product Aryl Amine Product cat_cycle->product Reductive Elimination

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific sulfonylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction for yield, purity, and scalability.

Overview of the Core Synthesis Pathway

The synthesis of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide is most classically achieved through the nucleophilic substitution reaction between 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and methylamine.[1][2] This reaction, while straightforward in principle, involves several critical parameters that can significantly impact the outcome.

The fundamental transformation involves the attack of the nucleophilic methylamine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the desired S-N bond. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[2]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the synthesis.

Q1: What is the most critical factor for achieving high yield in this reaction?

A: The single most critical factor is the effective management of stoichiometry and the acid byproduct. The reaction generates one equivalent of HCl. If not neutralized, this acid will protonate the methylamine starting material, converting it into the non-nucleophilic methylammonium salt (CH₃NH₃⁺Cl⁻), which effectively halts the reaction. Therefore, using at least one equivalent of a suitable base is non-negotiable for achieving high conversion.[2] For practical purposes, a slight excess of the base (1.1-1.5 equivalents) is often recommended to account for any potential impurities or moisture.

Q2: My reaction has stalled and TLC/LC-MS analysis shows a significant amount of unreacted sulfonyl chloride. What is the likely cause?

A: A stalled reaction with remaining sulfonyl chloride almost always points to one of three issues:

  • Insufficient Base: As detailed in Q1, if the base is depleted or was added in insufficient quantity, the methylamine will be protonated, stopping the reaction.

  • Hydrolysis of Sulfonyl Chloride: 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture, converting it to the unreactive sulfonic acid.[1] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Poor Quality of Methylamine: Methylamine is a gas at room temperature and is typically used as a solution (e.g., in THF, water, or ethanol). Ensure the concentration of your methylamine solution is accurate. If using an older bottle, the concentration may have decreased.

Q3: I am observing a significant impurity with a mass corresponding to the di-substituted product. How can I prevent this?

A: While less common with a primary amine like methylamine, the formation of a bis-sulfonylated amine is theoretically possible if the primary sulfonamide product is deprotonated and reacts with another molecule of sulfonyl chloride. This is more prevalent with primary amines that have acidic N-H protons. However, a more likely scenario is the presence of an unexpected impurity in your starting materials. The primary strategy to avoid side products is to control the reaction temperature. Adding the sulfonyl chloride slowly to a cooled solution (0 °C to -10 °C) of methylamine and base can significantly improve selectivity and minimize side reactions.[4]

Q4: Which base and solvent combination is recommended for this synthesis?

A: The choice is a balance between reactivity, cost, and ease of workup.

  • Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices as they are non-nucleophilic and effectively scavenge HCl. Pyridine can also be used, sometimes acting as both a base and a catalyst. Inorganic bases like potassium carbonate can be used in biphasic systems but may lead to slower reaction rates.

  • Solvents: Aprotic solvents are preferred to prevent reaction with the sulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve the reagents.[3] Acetonitrile is also a viable option.[5]

A robust starting point is Triethylamine in Dichloromethane . This combination offers good solubility for the reactants and simplifies the workup, as excess TEA and the resulting triethylammonium chloride salt can be easily removed with an aqueous wash.[3]

Systematic Troubleshooting Guide

Use this guide to diagnose and resolve specific experimental issues.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reagent Degradation: The sulfonyl chloride has hydrolyzed to sulfonic acid.1. Use fresh or properly stored 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride. Perform the reaction under strictly anhydrous conditions.
2. Inactive Amine: Insufficient or degraded methylamine solution.2. Titrate the methylamine solution to confirm its concentration. Use a fresh bottle if in doubt.
3. Insufficient Base: Less than one equivalent of base was used, or the base is of poor quality.3. Recalculate stoichiometry. Use 1.1-1.5 equivalents of a quality base like TEA or DIPEA.
Reaction is Slow or Stalled 1. Low Temperature: The reaction temperature is too low, hindering the reaction rate.1. After the initial addition at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[3]
2. Poor Solubility: Reagents are not fully dissolved in the chosen solvent.2. Ensure adequate solvent volume. If solubility remains an issue, consider a different solvent system (e.g., THF).
Multiple Impurity Spots on TLC 1. Reaction Temperature Too High: Addition of sulfonyl chloride was too fast or done at room temperature, causing side reactions.1. Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride. Add it dropwise over 20-30 minutes.[3]
2. Moisture Contamination: Water in the reaction mixture is hydrolyzing the starting material and potentially causing other side reactions.2. Dry all glassware thoroughly. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere.[3]
Difficult Product Isolation / Emulsion during Workup 1. Formation of Ammonium Salts: Triethylammonium chloride can sometimes cause emulsions during aqueous extraction.1. Add more water or brine to the separatory funnel to break the emulsion. A filtration step before extraction can sometimes remove the bulk of the salt.
2. Product is Water-Soluble: While unlikely for this molecule, highly polar products can be lost to the aqueous layer.2. If product loss is suspected, re-extract the aqueous layer multiple times with the organic solvent (e.g., 3x DCM).

Data-Driven Optimization

The selection of reaction parameters can be optimized for best results. The following table summarizes the impact of key variables.

ParameterOptionsRationale & CausalityTypical Starting Point
Amine Source Methylamine (2.0 M in THF), Methylamine (40% in H₂O)A solution in an organic solvent like THF is preferred to maintain anhydrous conditions. Aqueous methylamine can be used but may increase hydrolysis of the sulfonyl chloride.Methylamine (2.0 M in THF)
Base Triethylamine (TEA), DIPEA, Pyridine, K₂CO₃TEA is a cost-effective and efficient acid scavenger. DIPEA is bulkier and less nucleophilic, useful if side reactions are an issue. Pyridine can act as a catalyst.Triethylamine (1.2 equiv)
Solvent Dichloromethane (DCM), THF, AcetonitrileDCM provides good solubility and is easy to remove. THF is another excellent aprotic option.[3][5]Dichloromethane (DCM)
Temperature -10 °C to Room TemperatureLow initial temperature (0 °C) controls the exotherm and minimizes side reactions. Allowing the reaction to warm to RT ensures completion.[4]0 °C to RT
Stoichiometry Sulfonyl Chloride (1.0 equiv), Methylamine (1.1-1.3 equiv)A slight excess of the amine can help drive the reaction to completion.Sulfonyl Chloride (1.0 equiv), Methylamine (1.2 equiv)

Recommended Experimental Protocol

This protocol provides a robust, self-validating starting point for your synthesis.

Materials:

  • 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv)

  • Methylamine, 2.0 M solution in THF (1.2 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, round-bottom flask under a nitrogen atmosphere, add the methylamine solution (1.2 equiv) and anhydrous DCM.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add triethylamine (1.2 equiv) to the stirred solution.

  • In a separate flask, dissolve 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equiv) in a minimum amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.[3]

  • Purify the crude material by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide.[3]

Visual Workflow and Troubleshooting Logic

The following diagram outlines the logical workflow for troubleshooting common synthesis issues.

G start Start Synthesis monitor Monitor Reaction (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Proceed to Workup & Purification complete->workup Yes stalled Reaction Stalled? complete->stalled low_yield Low Yield or Purity? workup->low_yield check_base Check Base Stoichiometry & Quality stalled->check_base Unreacted Sulfonyl Chloride check_amine Check Amine Concentration stalled->check_amine Unreacted Sulfonyl Chloride check_anhydrous Verify Anhydrous Conditions stalled->check_anhydrous Sulfonic Acid Detected low_yield->check_anhydrous Yes check_temp Review Temperature Control low_yield->check_temp Yes (Impurities Present)

Caption: Troubleshooting Decision Tree for Sulfonamide Synthesis.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Organic Syntheses. (2015). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Org. Synth. 2015, 92, 267. [Link]

  • Bolshan, Y., & Batey, R. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9515–9520. [Link]

  • Chemistry LibreTexts. (2020). Reactions of Amines. [Link]

  • Bao, K., et al. (2019). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 84(15), 9574-9584. [Link]

  • Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 251-270). The Royal Society of Chemistry. [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(xii), 14-22. [Link]

  • Bae, I., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(43), 5825-5827. [Link]

Sources

Technical Support Center: Optimization of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Substrate: 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide The Challenge: Homocoupling (dimerization) during cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This substrate presents a "perfect storm" for catalytic interference due to three competing electronic factors:

  • High Electrophilicity: The

    
     and 
    
    
    
    groups make the C-Br bond highly activated for Oxidative Addition.
  • Acidic Sulfonamide Proton (

    
    ):  Under standard basic coupling conditions, the N-H is deprotonated.[1] The resulting anion (
    
    
    
    ) is a competent ligand that can coordinate to Palladium, displacing labile ligands and creating a "lazy" catalyst.[1]
  • Steric Ortho-Substitution: The

    
     group ortho to the bromine creates steric bulk, slowing down the Transmetallation step.
    

The Result: Fast oxidative addition + Slow transmetallation = Accumulation of Ar-Pd-X species. This accumulation is the primary driver of Reductive Homocoupling (Ar-Ar formation).

Diagnostic Workflow: Which Dimer Do You Have?

Before applying a fix, you must identify which homocoupling product is forming.[1] They arise from completely different mechanisms.[1]

DiagnosticTree Start Identify Impurity by LC-MS / NMR CheckMass Check Mass (m/z) Start->CheckMass DimerA Mass = 2x (Sulfonamide Substrate) - 2Br (Ar-Ar Dimer) CheckMass->DimerA Matches Substrate DimerB Mass = 2x (Boronic Acid) - 2B(OH)2 (Ar'-Ar' Dimer) CheckMass->DimerB Matches Coupling Partner CauseA CAUSE: Reductive Homocoupling Issue: Slow Transmetallation Fix: Ligand Switch / Base Optimization DimerA->CauseA CauseB CAUSE: Oxidative Homocoupling Issue: Oxygen Leak Fix: Degassing Protocol DimerB->CauseB

Figure 1: Diagnostic logic flow for identifying the root cause of dimerization.

Scenario A: The "Substrate Dimer" (Reductive Homocoupling)

Symptom: You recover a dimer of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide.[1] Mechanism: The catalyst performs oxidative addition rapidly but "stalls" waiting for the boronic acid. Two Ar-Pd-X species disproportionate or undergo ligand scrambling to form Ar-Pd-Ar, followed by reductive elimination.[1][2]

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Ligand Switch to XPhos or SPhos These bulky biaryl phosphine ligands facilitate the reductive elimination of the cross product and are resistant to displacement by the sulfonamide anion.
Base Use

(3.0 equiv)
Carbonate bases (

) may be too weak to fully deprotonate the sulfonamide and activate the boronic acid rapidly.[1] Phosphate ensures the sulfonamide is fully sequestered as the potassium salt.
Solvent Dioxane : Water (4:1) Water is strictly required to solvate the base and activate the boronic acid. Anhydrous conditions often cause this specific homocoupling.[1]
Addition Standard Do not slow-add the bromide. High concentration of boronic acid relative to the bromide is actually beneficial here.
The "Golden Standard" Protocol (Self-Validating)

Use this protocol to benchmark your reaction.

  • Charge Solids: In a vial, add:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv) — Excess is crucial.[1]

    • 
       (2 mol%)[1]
      
    • XPhos (4-8 mol%) — Maintain 1:2 Pd:Ligand ratio.[1]

    • 
       (3.0 equiv)[1]
      
  • Degas Solids: Cap and purge with

    
     for 5 minutes (removes adsorbed 
    
    
    
    ).
  • Add Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) via syringe.[1]

  • Temperature: Heat to 80°C.

  • Checkpoint (30 min): Check LC-MS.

    • If Ar-Ar dimer > 5%:? Add more water and base.[1]

    • If Ar-Br remains: Catalyst is dead (poisoned by sulfonamide).[1] Add fresh catalyst pre-mixed in solvent.[1]

Scenario B: The "Boronic Dimer" (Oxidative Homocoupling)

Symptom: You see the dimer of your boronic acid/ester partner. The aryl bromide remains unreacted. Mechanism: Dissolved Oxygen (


) reacts with the Pd catalyst to form a Peroxo-Pd species.[1] This species acts as an oxidant, coupling two boronic acids together (Glaser-type mechanism equivalent for boron).[1]
Troubleshooting Protocol

Q: I vacuumed my flask 3 times. Why is this happening? A: Vacuum/Backfill is insufficient for removing oxygen dissolved in polar solvents (like water/DMF).[1] You must sparge.

The Sparging Fix:

  • Take your solvent mixture (e.g., Dioxane/Water).[1]

  • Submerge a long needle connected to an Argon/Nitrogen line directly into the liquid.

  • Bubble gas vigorously for 15 minutes before adding the catalyst.

  • Why? This physically displaces dissolved

    
    .[1]
    

Q: Can I use a scavenger? A: Yes. If sparging is difficult, add 2-5 mol% Ascorbic Acid to the reaction. It acts as an antioxidant, sacrificing itself to consume


 before the Palladium does.

Mechanistic Deep Dive: The Sulfonamide Interference

Why is this specific molecule so difficult? The deprotonated sulfonamide acts as a "Trojan Horse."

Mechanism cluster_cycle Catalytic Cycle Diversion Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast due to CF3) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br OxAdd->PdII_Ar Poisoned POISONED STATE Ar-Pd(II)-N(Me)SO2Ar (Stable/Inactive) PdII_Ar->Poisoned Intramolecular Coordination TransMet Transmetallation PdII_Ar->TransMet Slow Path Prod Product TransMet->Prod

Figure 2: The sulfonamide anion can coordinate to the Pd center (Poisoned State), halting the cycle and allowing time for homocoupling pathways to take over.[1]

The "Masking" Strategy (Alternative Approach): If optimization fails, "mask" the sulfonamide.

  • Protect: Use a protecting group (e.g., BOM, SEM) on the Nitrogen instead of just the Methyl group if possible, or alkylate the N-Methyl to a tertiary amine (if the final target allows).

  • Couple First: If this is a multi-step synthesis, perform the coupling before installing the sulfonamide (e.g., couple the sulfonyl chloride or a thiol precursor).

Frequently Asked Questions (FAQ)

Q: Can I use


 (Tetrakis)? 
A: Avoid it.  Triphenylphosphine is not bulky enough to prevent the sulfonamide coordination, and it is prone to oxidation.[1] Use 

or XPhos-based systems for this electron-deficient substrate.[1]

Q: My reaction turns black immediately. Is that bad? A: Yes. Immediate precipitation of Palladium Black suggests the catalyst is unstable. This usually means your ligand-to-metal ratio is too low, or the oxidative addition happened so fast that the Pd(II) species decomposed before transmetallation.[1] Increase ligand loading to 1:2 or 1:3 (Pd:Ligand).

Q: Does the Trifluoromethyl (


) group affect the choice of solvent? 
A:  Yes. The 

group increases lipophilicity. Ensure your solvent system dissolves the starting material well. Pure water/alcohol mixtures might precipitate the starting material. Use THF or Dioxane as the co-solvent.

References

  • Mechanisms of Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex."[2] Journal of the American Chemical Society, 2006.

  • Ligand Effects on Reductive Elimination: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Boronic Acid Homocoupling Prevention: Lennox, A. J. J., & Lloyd-Jones, G. C.[1] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.[1]

  • Catalyst Poisoning by Heteroatoms: Albers, P., et al. "Poisoning and deactivation of palladium catalysts."[1] Journal of Molecular Catalysis A: Chemical, 2001.[3][4]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel sulfonamide derivatives, such as 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide, this structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this class of compounds, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for researchers, scientists, and drug development professionals.

The Imperative of Structural Confirmation in Sulfonamide Drug Candidates

Sulfonamides are a critical class of compounds with a broad spectrum of biological activities.[1] The precise spatial arrangement of atoms within a sulfonamide derivative directly influences its pharmacological and pharmacokinetic properties, including target binding affinity, solubility, and metabolic stability. Therefore, an erroneous structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns.

4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide and its analogues represent a class of molecules with significant therapeutic potential. The presence of a bromine atom and a trifluoromethyl group introduces specific electronic and steric features that can modulate biological activity. Consequently, unequivocally confirming the connectivity and stereochemistry of these molecules is a non-negotiable step in the research and development pipeline.

X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and definitive method for determining the absolute three-dimensional structure of crystalline small molecules.[2][3][4] This technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.[2][4] The resulting diffraction pattern is mathematically decoded to generate a precise map of electron density, from which the positions of individual atoms can be determined with exceptional accuracy.[3][5]

The primary advantage of X-ray crystallography is its ability to provide a direct and unambiguous visualization of the molecule, including bond lengths, bond angles, and torsional angles. This level of detail is crucial for understanding intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking, which can provide insights into the solid-state properties of the compound.[6][7][8][9]

The following protocol outlines the key steps for the structural determination of a novel 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide derivative. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step 1: Crystal Growth - The Foundation of a Successful Analysis

  • Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.

  • Methodology:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or mixtures with water) to near saturation. Sulfonamides are often white crystalline powders that are sparingly soluble in water but more soluble in organic solvents.[10]

    • Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment. This allows for the gradual removal of the solvent, promoting the formation of well-ordered crystals.

    • Alternatively, vapor diffusion or liquid-liquid diffusion methods can be utilized to control the rate of crystallization.

  • Causality: The slow and controlled growth of crystals is critical to minimize defects and ensure a highly ordered internal lattice, which is essential for producing a sharp and well-resolved diffraction pattern.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount a suitable single crystal and collect diffraction data using an X-ray diffractometer.

  • Methodology:

    • Select a single crystal with well-defined faces and no visible cracks or defects under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) to prevent ice formation.

    • Center the crystal in the X-ray beam of the diffractometer.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Causality: Precise centering of the crystal ensures that the entire volume is irradiated by the X-ray beam, maximizing the diffraction signal. Data collection at low temperatures (typically 100 K) minimizes thermal vibrations of the atoms, leading to a more accurate determination of their positions.

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data and determine the atomic positions within the crystal.

  • Methodology:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

  • Causality: The refinement process is an iterative procedure that minimizes the difference between the experimental data and the theoretical diffraction pattern calculated from the model. The quality of the final structure is assessed using various statistical parameters, such as the R-factor.

G cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_validation Structural Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Crystal_Growth Crystal Growth Purification->Crystal_Growth Pure Compound Data_Collection Data Collection Crystal_Growth->Data_Collection Single Crystal Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction Data Final_Structure Unambiguous 3D Structure Structure_Solution->Final_Structure Refined Model

A Comparative Analysis of Alternative and Complementary Techniques

While X-ray crystallography provides the definitive structure, other analytical techniques are indispensable for routine characterization, purity assessment, and for providing complementary structural information, especially when suitable crystals cannot be obtained.[11][12][13]

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[3][9]Provides the absolute and most detailed structural information.[14]Requires a single crystal of suitable size and quality, which can be challenging to obtain. The technique is destructive to the crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), connectivity through bonds (COSY, HSQC, HMBC), and through-space proximity (NOESY).[13]A powerful tool for determining the constitution of a molecule in solution.[13][15] ¹⁹F NMR is particularly useful for trifluoromethyl-containing compounds.Does not directly provide 3D coordinates. Interpretation can be complex for molecules with overlapping signals or complex coupling patterns.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural information.[16][17]High sensitivity and requires very small amounts of sample. Can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[18][19]Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomers can be difficult to distinguish.
Infrared (IR) and Raman Spectroscopy Information about the functional groups present in a molecule based on their vibrational frequencies.Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure and connectivity.

The most robust approach to structural confirmation involves the synergistic use of multiple analytical techniques. For instance, NMR and MS can be used to confirm the molecular formula and connectivity of a synthesized compound, while IR spectroscopy can confirm the presence of key functional groups. If the compound can be crystallized, X-ray diffraction can then provide the definitive 3D structure, validating the hypotheses derived from the spectroscopic data.

For sulfonamides, specific NMR signals can be indicative of the structure. For example, the proton of the sulfonamide –SO2NH– group typically appears as a singlet in the ¹H NMR spectrum.[20] The chemical shifts of aromatic protons can also provide valuable information about the substitution pattern on the benzene ring.[20][21][22] In mass spectrometry, sulfonamides often show abundant protonated molecules in positive ion mode.[16]

Conclusion: An Integrated Approach to Structural Certainty

In the rigorous process of drug development, absolute certainty in the structure of a lead compound is not a luxury but a necessity. For 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide derivatives, single-crystal X-ray crystallography remains the unparalleled method for obtaining a definitive and high-resolution three-dimensional structure.[3] However, a comprehensive and efficient structural elucidation strategy relies on the intelligent application of a suite of analytical techniques. NMR and mass spectrometry serve as powerful tools for initial characterization and confirmation of connectivity, while X-ray crystallography provides the ultimate and unambiguous validation of the molecular architecture. By understanding the strengths and limitations of each technique and employing them in a logical and self-validating workflow, researchers can proceed with confidence in their structure-activity relationship studies and accelerate the journey from discovery to clinical application.

G Start Synthesized Compound NMR_MS_IR NMR, MS, IR Spectroscopy Start->NMR_MS_IR Hypothesized_Structure Hypothesized Structure (Connectivity & Functional Groups) NMR_MS_IR->Hypothesized_Structure Crystallization Attempt Crystallization Hypothesized_Structure->Crystallization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD Successful Re-evaluate Re-evaluate Synthesis/ Purification Crystallization->Re-evaluate Unsuccessful Confirmed_Structure Confirmed 3D Structure SCXRD->Confirmed_Structure Further_Studies Proceed with Further Studies (e.g., SAR, In vivo) Confirmed_Structure->Further_Studies

References

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. [Link]

  • Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. PMC - NIH. [Link]

  • X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. [Link]

  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. PMC - NIH. [Link]

  • Structural-based analysis of sulfonamide derivatives: from solid states to acetolactate synthase enzyme interactions. ResearchGate. [Link]

  • A REVIEW OF ROLE OF X-RAY DIFFRACTION IN STRUCTURAL ELUCIDATION OF BIOLOGICAL MOLECULES. ResearchGate. [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design - ACS Publications. [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC - NIH. [Link]

  • Introduction to X-ray analysis using the diffraction method. Chem Connections. [Link]

  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

  • A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. SCIRP. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. [Link]

  • Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. [Link]

  • Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. [Link]

  • X-Ray Diffraction Basics. Chemical Instrumentation Facility - Iowa State University. [Link]

  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • ANALYTICAL CHEMISTRY: Overview (Techniques & Applications). Journal of Pharmaceutical Negative Results. [Link]

  • The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). NIH. [Link]

  • Representative mass spectra of selected sulfonamides without... ResearchGate. [Link]

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A Comparative Guide to Assessing the Metabolic Stability of 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a cornerstone of successful lead optimization.[1][2] A compound that is rapidly metabolized by the body may fail to achieve the necessary therapeutic concentrations, leading to diminished efficacy.[2] This guide provides a comprehensive framework for evaluating the metabolic stability of a promising scaffold, 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide, and its derivatives. We will explore the causal relationships between chemical structure and metabolic fate, detail robust experimental protocols, and present a clear comparison of performance against relevant alternatives.

The core structure possesses several features of interest to the medicinal chemist. The sulfonamide group is a common pharmacophore, but its metabolism can be species-dependent.[3] The presence of both a bromo and a trifluoromethyl group on the aromatic ring presents a fascinating case for studying metabolic pathways. The trifluoromethyl (CF₃) group, owing to the strength of the C-F bond, is often incorporated to block oxidative metabolism and enhance stability.[4][5] Conversely, halogenated benzene rings can be susceptible to metabolism, forming potentially reactive intermediates like epoxides and phenols.[6] Understanding the interplay of these functional groups is critical to designing more durable drug candidates.

Comparative Experimental Design: A Structure-Metabolism-Relationship (SMR) Approach

To objectively assess the metabolic liabilities and opportunities of our core scaffold, we will compare it against a series of rationally designed derivatives. This approach allows us to probe the metabolic contribution of each substituent.

  • Compound A (Parent): 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide

  • Compound B (Comparator 1): 4-Chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide (Investigates the impact of changing the halogen).

  • Compound C (Comparator 2): 4-Bromo-N-methyl-3-(methyl)benzenesulfonamide (Replaces the electron-withdrawing CF₃ with a metabolically labile methyl group).

  • Compound D (Comparator 3): 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide (Examines the effect of N-dimethylation on stability).

Our investigation will employ a tiered approach, beginning with a high-throughput screen using human liver microsomes (HLM) to assess Phase I metabolic stability, followed by a more comprehensive evaluation in cryopreserved human hepatocytes, which contain both Phase I and Phase II metabolic enzymes.[7][8][9]

Methodology 1: High-Throughput Screening with Human Liver Microsomes (HLM)

The initial screen for metabolic stability is often conducted using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[7][9][10] This assay allows for a rapid determination of a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[7][11]

Experimental Protocol: HLM Stability Assay
  • Preparation: A stock solution of each test compound (10 mM in DMSO) is diluted in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1 µM.[12]

  • Incubation Setup: In a 96-well plate, pooled human liver microsomes (final concentration 0.5 mg/mL) are pre-incubated with the test compounds at 37°C for 5 minutes with gentle agitation.[13][14][15]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system (final concentration 1 mM NADPH).[12][16] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[12][13]

  • Reaction Quenching: The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing an internal standard (for analytical normalization).[12][16][17]

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.[18]

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][17][19] The disappearance of the parent compound is monitored over time.[16]

Data Analysis

The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line represents the elimination rate constant (k).

  • Half-Life (t½): Calculated as 0.693 / k.[20]

  • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)[9]

Methodology 2: Comprehensive Assessment with Cryopreserved Human Hepatocytes

While microsomal assays are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors found in intact liver cells.[8][9] Cryopreserved human hepatocytes provide a more holistic in vitro system, incorporating both Phase I and Phase II (conjugative) metabolic pathways, as well as cellular uptake and efflux transporters.[7][8][21]

Experimental Protocol: Hepatocyte Stability Assay
  • Cell Preparation: Cryopreserved human hepatocytes are thawed according to the supplier's protocol and diluted in incubation medium to a final concentration of 0.5 x 10⁶ viable cells/mL.[18] The cell suspension is pre-warmed at 37°C for 10 minutes.[18]

  • Incubation: The assay is performed in a 96-well plate format. The test compounds (final concentration 1 µM) are added to the hepatocyte suspension.[18]

  • Time-Course Sampling: The plate is incubated at 37°C with continuous shaking. Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[13][17]

  • Reaction Quenching & Processing: The reaction is stopped by adding ice-cold acetonitrile with an internal standard, followed by centrifugation to remove cell debris.[8][17][18]

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[8][17]

Data Analysis

The data analysis follows the same principles as the microsomal stability assay, with CLint expressed in different units.

  • Intrinsic Clearance (CLint): CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in millions)[22]

Experimental Workflow and Decision Making

The following diagram illustrates the logical flow of the metabolic stability assessment process, from initial high-throughput screening to more complex, comprehensive evaluations.

Metabolic_Stability_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Comprehensive Profiling cluster_2 Decision & Next Steps Compound_Library Compound Library (A, B, C, D) HLM_Assay Human Liver Microsomal (HLM) Stability Assay Compound_Library->HLM_Assay HLM_Data Calculate t½ and CLint (Phase I Metabolism) HLM_Assay->HLM_Data Rank_Order Rank Order Compounds by Stability HLM_Data->Rank_Order Input for Ranking Hepatocyte_Assay Hepatocyte Stability Assay Hepatocyte_Data Calculate t½ and CLint (Phase I & II Metabolism) Hepatocyte_Assay->Hepatocyte_Data Hepatocyte_Data->Rank_Order Refine Ranking Rank_Order->Hepatocyte_Assay Select Compounds for Deeper Profiling SMR_Analysis Structure-Metabolism Relationship Analysis Rank_Order->SMR_Analysis Metabolite_ID Metabolite Identification (for unstable compounds) SMR_Analysis->Metabolite_ID Unstable In_Vivo_PK Advance to in vivo Pharmacokinetic Studies (for stable compounds) SMR_Analysis->In_Vivo_PK Stable

Caption: Metabolic Stability Assessment Workflow.

Results & Data Comparison

The following tables summarize the metabolic stability data obtained from the Human Liver Microsome (HLM) and Human Hepatocyte assays for the parent compound and its comparators.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundModification vs. Parent (A)t½ (min)CLint (µL/min/mg)Stability Category
A (Parent) -2527.7Moderate
B Bromo -> Chloro3519.8Moderate-High
C CF₃ -> CH₃< 5> 138.6Low
D N-methyl -> N,N-dimethyl2824.8Moderate
Verapamil Positive Control (High CL)886.6Low
Diazepam Positive Control (Low CL)> 60< 11.6High

Table 2: Metabolic Stability in Human Hepatocytes

CompoundModification vs. Parent (A)t½ (min)CLint (µL/min/10⁶ cells)Stability Category
A (Parent) -2034.7Moderate
B Bromo -> Chloro2824.8Moderate-High
C CF₃ -> CH₃< 5> 138.6Low
D N-methyl -> N,N-dimethyl1838.5Moderate
Testosterone Positive Control (High CL)1546.2Moderate-Low
7-Ethoxycoumarin Positive Control (Low CL)> 120< 5.8High

Interpretation & Discussion

The experimental data provides several key insights into the structure-metabolism relationships of this benzenesulfonamide series:

  • The Critical Role of the Trifluoromethyl Group: The most dramatic result is the comparison between Compound A (CF₃) and Compound C (CH₃). Compound C is highly unstable in both HLM and hepatocytes, indicating that the methyl group is a significant metabolic soft spot, likely undergoing rapid oxidation by CYP enzymes.[5] The replacement with a CF₃ group in Compound A effectively blocks this metabolic pathway, leading to a substantial increase in stability.[4][23][24] This is a classic example of how fluorination can enhance a drug's metabolic profile.[25][26]

  • Impact of Aromatic Halogenation: Comparing Compound A (Bromo) with Compound B (Chloro) reveals a modest but noticeable improvement in stability for the chloro derivative. This suggests that the bromo-substituted aromatic ring may be more susceptible to metabolic attack, potentially through oxidative dehalogenation or epoxide formation, than its chloro counterpart.[6][27]

  • N-Alkylation Effects: The move from an N-methyl (Compound A) to an N,N-dimethyl group (Compound D) resulted in a slight change in stability, with a minor improvement in microsomes but a slight decrease in hepatocytes. This could indicate that while N-demethylation is a possible metabolic route, it is not the primary driver of clearance for this scaffold. The slightly lower stability in hepatocytes might suggest the involvement of Phase II enzymes or transporters that are more active on the N,N-dimethyl analog. Sulfonamides are known to undergo N-acetylation, a Phase II reaction.[28]

  • Correlation between HLM and Hepatocytes: For compounds A, B, and C, the stability trend is consistent between the two in vitro systems. This suggests that for these derivatives, Phase I metabolism is the dominant clearance mechanism. The slight divergence for Compound D highlights the value of using hepatocytes to capture a more complete metabolic picture.[29][30]

Conclusion

This comparative guide demonstrates a robust and logical approach to assessing the metabolic stability of a novel chemical series. Our findings underscore the profound impact of the trifluoromethyl group in blocking oxidative metabolism for the 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide scaffold. The data suggests that the primary metabolic liability lies in the aromatic ring and its substituents, with the CF₃ group serving as a crucial metabolic shield.

Based on this analysis, Compound B, the 4-chloro derivative, emerges as the most promising candidate from a metabolic stability standpoint. Future work should focus on metabolite identification studies for the parent compound (A) to confirm the site of metabolism and advance the most stable derivatives to in vivo pharmacokinetic studies to see how these in vitro findings translate to a preclinical model.

References

  • Di, L. (2019). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed Central. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamide metabolic pathways. Retrieved from [Link]

  • Karger Publishers. (n.d.). Metabolism of Sulfonamides. Retrieved from [Link]

  • den Besten, C., Smink, M. C., de Vries, J., & van Bladeren, P. J. (1995). Biotransformation and toxicity of halogenated benzenes. PubMed. [Link]

  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Chen, G., Ma, X., & Krausz, K. W. (2010). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PubMed Central. [Link]

  • Fay, K. A., Parrott, J. L., & Woodburn, K. B. (2017). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PubMed Central. [Link]

  • Environmental Science and Pollution Research. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • An Introduction to Pharmacokinetics. (n.d.). Presentation. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. [Link]

  • BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). The biotransformation of benzene derivatives. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • ResearchGate. (2025). Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies. [Link]

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4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.